molecular formula C9H16O3 B13986022 2-Keto-octanoic acid, methyl ester

2-Keto-octanoic acid, methyl ester

Cat. No.: B13986022
M. Wt: 172.22 g/mol
InChI Key: JCVKROPMQGWQGA-UHFFFAOYSA-N
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Description

. This compound is a derivative of octanoic acid and is characterized by the presence of a keto group at the second carbon and an ester group at the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-octanoic acid, methyl ester can be synthesized through the esterification of 2-Keto-octanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Keto-octanoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-oxooctanoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3-7H2,1-2H3

InChI Key

JCVKROPMQGWQGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(=O)OC

Origin of Product

United States

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